Head-to-Head Antipsychotic-Like Efficacy: 2-Chlorophenyl Derivative (62) vs. Selective mGlu4 PAM ADX88178
In the DOI-induced head twitch test in mice, derivative 62 (N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide), which is built directly from the 5-(2-chlorophenyl)-1,2,4-oxadiazol-3-amine scaffold, demonstrated antipsychotic-like effects comparable to clozapine and superior to the selective mGlu4 PAM ADX88178 [1]. This in vivo behavioral benchmark establishes the 2-chlorophenyl oxadiazole core as a pharmacophore critical for achieving efficacy beyond that of a comparator mGlu4 PAM.
| Evidence Dimension | Antipsychotic-like efficacy in DOI-induced head twitch test |
|---|---|
| Target Compound Data | Derivative 62: effects comparable to clozapine; better than ADX88178 |
| Comparator Or Baseline | Selective mGlu4 PAM ADX88178 |
| Quantified Difference | Qualitative superiority over ADX88178; equivalence to clozapine |
| Conditions | Male Albino Swiss mice; DOI-induced head twitch behavioral model |
Why This Matters
This in vivo efficacy benchmark directly informs medicinal chemists that the 2-chlorophenyl oxadiazole core, when appropriately elaborated, delivers antipsychotic-like activity exceeding a known mGlu4 PAM comparator, a critical differentiator for CNS drug discovery programs.
- [1] Stankiewicz A, Kaczorowska K, Bugno R, Kozioł A, Paluchowska MH, Burnat G, Chruścicka B, Chorobik P, Brański P, Wierońska JM, Duszyńska B, Pilc A, Bojarski AJ. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. J Enzyme Inhib Med Chem. 2022;37(1):211-225. View Source
